ヨウ化白金(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Platinum diiodide (PtI2) is a chemical compound that has attracted significant attention from the scientific community due to its unique properties and potential applications. This compound is a dark brown solid that is highly soluble in organic solvents and has a melting point of 506°C. PtI2 has been widely studied for its potential use as a catalyst in various chemical reactions, as well as its potential therapeutic applications.

科学的研究の応用

触媒作用

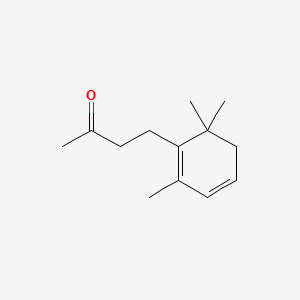

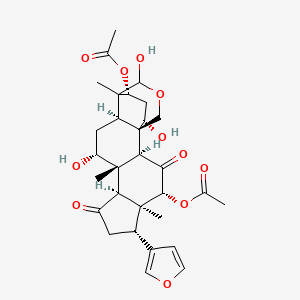

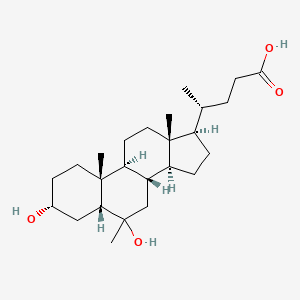

ヨウ化白金(II)は、さまざまな化学反応において触媒として利用されます。クロスカップリング反応においてC-C結合の形成を促進する能力は、有機合成において特に価値があります。 医薬品や農薬に不可欠な複雑な有機分子を形成する反応において、触媒コアとして機能します {svg_1}.

電子工学

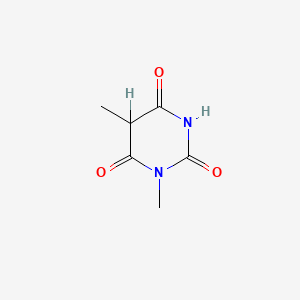

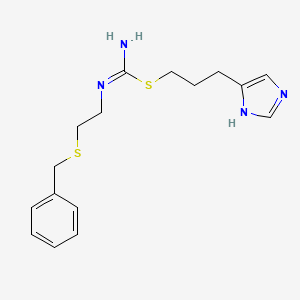

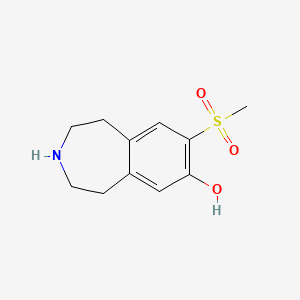

電子工学の分野では、PtI2は半導体デバイスにおける潜在的な用途のために研究されています。その電気的特性は、トランジスタやダイオードなどの部品の開発に関心を持たれています。 この化合物の安定性と導電性は、電子デバイスのパフォーマンスを向上させる研究における候補となっています {svg_2}.

医学

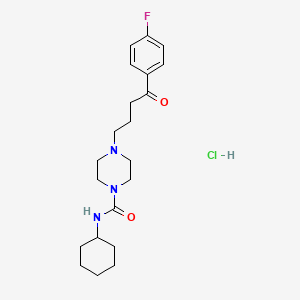

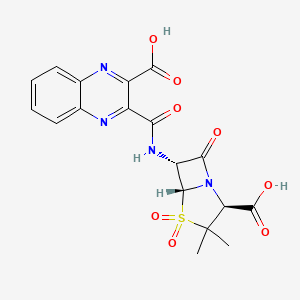

ヨウ化白金(II)は、特に抗がん剤の開発において医学に応用されています。 白金系化合物は化学療法での使用で知られており、PtI2はがん細胞を標的にできる複合体を形成する可能性について研究されています {svg_3}.

化学合成

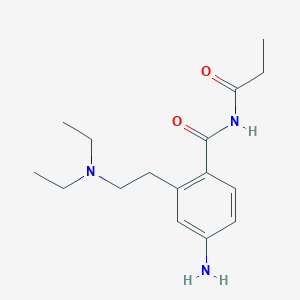

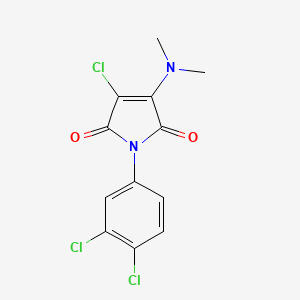

化学合成において、PtI2は他の白金化合物を生成するため、およびさまざまな有機化合物を合成するための試薬として使用されます。 他の化学物質との反応性により、さらなる研究と産業用途のために所望の特性を持つ物質を作成することができます {svg_4}.

環境科学

環境科学の研究では、汚染制御および環境修復に関連するプロセスにおけるヨウ化白金(II)の使用が検討されています。 他の元素との相互作用は、環境における重金属の影響を理解し、潜在的に軽減するのに役立ちます {svg_5}.

材料科学

PtI2は、高度な特性を持つ新素材の開発において材料科学で重要です。結晶とポリマーの形成におけるその役割は、特定の機械的、光学的、または熱的特性を持つ材料の作成に貢献します。 これは、航空宇宙から消費財まで、さまざまな業界に影響を与えます {svg_6}.

作用機序

Platinum diiodide, also known as Platinous iodide or Platinum (II) iodide, is a binary inorganic compound of platinum and iodine with the chemical formula PtI2 . This compound has been recognized for its potential in various applications, including pharmaceuticals and medical applications .

Mode of Action

It’s known that platinum compounds generally form covalent bonds with dna, causing dna damage and triggering apoptosis, or programmed cell death .

Biochemical Pathways

Platinum compounds are known to interfere with dna replication and transcription, disrupting cellular processes and leading to cell death .

Pharmacokinetics

It’s known that platinum compounds are generally administered intravenously and distributed throughout the body, where they can interact with dna in cells .

Result of Action

Platinum compounds are known to cause dna damage, disrupting cellular processes and leading to cell death .

Action Environment

The action, efficacy, and stability of Platinum diiodide can be influenced by various environmental factors. For instance, the compound decomposes when heated . It forms black crystals and is insoluble in water, ethanol, acetone, or ether, but is soluble in ethylamine and hydrogen iodide .

生化学分析

Biochemical Properties

Platinum diiodide plays a significant role in biochemical reactions, particularly in catalysis and enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, platinum diiodide can act as a catalyst in redox reactions, facilitating the transfer of electrons between molecules. This interaction is crucial in biochemical pathways where redox reactions are essential for cellular metabolism and energy production. Additionally, platinum diiodide has been shown to bind with certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of platinum diiodide on various types of cells and cellular processes are profound. Platinum diiodide influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, platinum diiodide can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation. Furthermore, platinum diiodide’s impact on cellular metabolism can affect the overall energy balance and metabolic flux within cells, influencing their growth and survival .

Molecular Mechanism

At the molecular level, platinum diiodide exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to biomolecules, such as DNA, RNA, and proteins. This binding can lead to the inhibition or activation of enzymes, resulting in changes in biochemical pathways. For instance, platinum diiodide can inhibit DNA polymerase, preventing DNA replication and transcription, which can have significant implications for cell division and gene expression. Additionally, platinum diiodide can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and trigger signaling pathways involved in stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of platinum diiodide can change over time due to its stability and degradation. Platinum diiodide is relatively stable under standard conditions, but it can degrade over time, especially in the presence of light and moisture. This degradation can lead to a decrease in its catalytic activity and effectiveness in biochemical reactions. Long-term studies have shown that platinum diiodide can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity. These long-term effects are crucial for understanding the potential therapeutic applications and safety of platinum diiodide .

Dosage Effects in Animal Models

The effects of platinum diiodide vary with different dosages in animal models. At low doses, platinum diiodide can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At high doses, platinum diiodide can be toxic, leading to adverse effects such as oxidative stress, DNA damage, and cell death. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while doses above or below this range can be detrimental. Understanding the dosage effects of platinum diiodide is essential for its safe and effective use in therapeutic applications .

Metabolic Pathways

Platinum diiodide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. For example, platinum diiodide can enhance the activity of enzymes such as hexokinase and pyruvate dehydrogenase, leading to increased glucose metabolism and ATP production. Additionally, platinum diiodide can affect metabolite levels, such as increasing the concentration of NADH and FADH₂, which are essential for cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, platinum diiodide is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of platinum diiodide to specific cellular compartments. For instance, platinum diiodide can be transported into mitochondria, where it can exert its effects on mitochondrial function and energy production. The distribution of platinum diiodide within cells can also influence its accumulation and localization, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of platinum diiodide is critical for its activity and function. Platinum diiodide can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, platinum diiodide can be localized to the nucleus, where it can interact with DNA and influence gene expression. Additionally, platinum diiodide can be targeted to the endoplasmic reticulum, where it can affect protein folding and secretion. Understanding the subcellular localization of platinum diiodide is essential for elucidating its molecular mechanisms and potential therapeutic applications .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Platinum diiodide can be achieved through the reaction of Platinum metal with iodine in the presence of a suitable solvent.", "Starting Materials": [ "Platinum metal", "Iodine", "Solvent (e.g. chloroform, carbon tetrachloride)" ], "Reaction": [ "Dissolve Platinum metal in the solvent to form a homogeneous solution.", "Add iodine to the solution and stir the mixture at room temperature for several hours.", "Heat the mixture to reflux for several hours to complete the reaction.", "Cool the mixture and filter the resulting solid product.", "Wash the solid product with a suitable solvent to remove any impurities.", "Dry the product under vacuum to obtain Platinum diiodide as a dark brown solid." ] } | |

CAS番号 |

7790-39-8 |

分子式 |

I2Pt |

分子量 |

448.89 g/mol |

IUPAC名 |

diiodoplatinum |

InChI |

InChI=1S/2HI.Pt/h2*1H;/q;;+2/p-2 |

InChIキー |

ZXDJCKVQKCNWEI-UHFFFAOYSA-L |

SMILES |

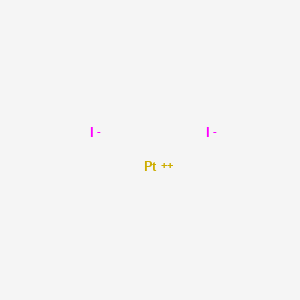

[I-].[I-].[Pt+2] |

正規SMILES |

I[Pt]I |

その他のCAS番号 |

7790-39-8 |

ピクトグラム |

Irritant |

同義語 |

iodoplatinate Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, compd. with potassium iodide (1:1) Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, compd. with potassium iodide (KI) (1:1) platinous iodide |

製品の起源 |

United States |

Q & A

Q1: What is the role of Platinum diiodide in the oxidation of Diphenylacetylene?

A1: Platinum diiodide acts as a catalyst in the oxidation of Diphenylacetylene to Diphenylethanedione-1,2 in the presence of Dimethyl sulfoxide and atmospheric oxygen []. The reaction yield significantly increases to 91% compared to the reaction without the catalyst []. This suggests that Platinum diiodide plays a crucial role in facilitating the interaction between oxygen and Diphenylacetylene, enabling the oxidation process.

Q2: How does the structure of ligands impact the properties of Platinum diiodide complexes?

A3: The choice of ligands can significantly influence the properties of Platinum diiodide complexes. For example, using 10-(aryl)phenoxarsine ligands with varying aryl substituents leads to different cis/trans isomerism behavior in solution []. Additionally, employing a 9-pentafluorophenyl-9-arsafluorene ligand allows the formation of porous molecular crystals with unique luminescent properties and the ability to switch between porous and non-porous states upon vapor exposure []. In another study, Platinum diiodide complexes with 4-isocyanobenzylidene-4-alkoxyphenylimines ligands exhibited mesomorphic behavior, with the length of the alkoxy chain influencing the formation of nematic and smectic C phases []. These examples highlight how ligand modifications can be used to fine-tune the structural and physical properties of Platinum diiodide complexes for specific applications.

Q3: Are there analytical techniques available to characterize Platinum diiodide complexes?

A4: Yes, various analytical techniques are employed to characterize Platinum diiodide complexes. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure and study cis/trans isomerism [, ]. Mass spectrometry helps determine the molecular weight and identify different fragments []. X-ray analysis provides detailed information about the crystal structure and molecular geometry of the complexes [, ]. Furthermore, UV/Vis absorption and emission spectroscopy combined with Density Functional Theory (DFT) calculations help understand the electronic structure and rationalize the observed photophysical properties, such as luminescence [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,14-Dihydroxy-6-(hydroxymethyl)-5-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-13,15(14H)-dione](/img/structure/B1210143.png)

![5-[(3-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1210144.png)

![2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester](/img/structure/B1210146.png)